Fenozolone

Description

Properties

IUPAC Name |

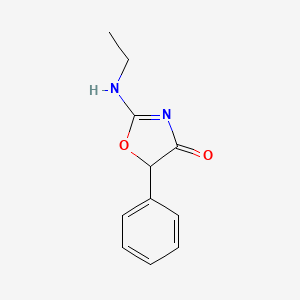

2-ethylimino-5-phenyl-1,3-oxazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-12-11-13-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOIEVSUURELPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1NC(=O)C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864583 | |

| Record name | Fenozolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15302-16-6 | |

| Record name | Ordinator | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15302-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenozolone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenozolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13341 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenozolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenozolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NZI4LMU6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenozolone: A Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenozolone is a psychostimulant of the oxazolidinone class, developed in the 1960s. Structurally related to pemoline, its primary mechanism of action is understood to be the enhancement of catecholaminergic neurotransmission. Specifically, this compound acts as a norepinephrine-dopamine releasing agent (NDRA) and also inhibits the reuptake of these key neurotransmitters. This dual action leads to increased synaptic concentrations of norepinephrine and dopamine, resulting in its characteristic stimulant effects on the central nervous system.

Core Mechanism of Action: A Dual-Pronged Approach

The central nervous system effects of this compound are primarily attributed to its interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT). The mechanism is twofold:

-

Inhibition of Neurotransmitter Reuptake: this compound competitively binds to NET and DAT, blocking the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron. This action prolongs the presence of these neurotransmitters in the synapse, thereby enhancing their signaling.

-

Promotion of Neurotransmitter Release: As a releasing agent, this compound is thought to interact with the same transporters (NET and DAT) to induce a reverse transport, or efflux, of norepinephrine and dopamine from the presynaptic terminal into the synapse.

While the primary targets are norepinephrine and dopamine systems, some evidence suggests a weaker interaction with the serotonin transporter (SERT), leading to a minor inhibition of serotonin reuptake.[1]

Signaling Pathways

The following diagram illustrates the proposed mechanism of action of this compound at a catecholaminergic synapse.

Experimental Evidence and Protocols

In Vitro Neurotransmitter Uptake Inhibition

The primary evidence for this compound's mechanism of action comes from in vitro studies on rat brain tissue. An early study demonstrated that this compound competitively inhibits the uptake of norepinephrine in the hypothalamus and cortex, and dopamine in the corpus striatum and cortex.[1] The study noted that this inhibition occurred at higher concentrations than that of d,l-amphetamine.[1] Unfortunately, specific IC50 values from this study are not available in current literature databases.

While the specific protocol used for this compound is not fully detailed in available literature, a general methodology for such an assay is as follows:

-

Synaptosome Preparation:

-

Specific brain regions (e.g., striatum for dopamine, cortex for norepinephrine) are dissected from rats.

-

The tissue is homogenized in a buffered sucrose solution.

-

The homogenate is subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals.

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated with this compound at various concentrations.

-

A radiolabeled neurotransmitter (e.g., ³H-dopamine or ³H-norepinephrine) is added to initiate the uptake reaction.

-

The incubation is carried out at a physiological temperature (e.g., 37°C) for a short period.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The inhibition of neurotransmitter uptake by this compound is calculated relative to a control (no drug).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

The following diagram outlines a typical workflow for a neurotransmitter uptake assay.

References

An In-depth Technical Guide to the Synthesis of Fenozolone

This technical guide provides a comprehensive overview of the synthesis of Fenozolone, a central nervous system stimulant. The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis. It details the primary synthesis pathway, including a thorough experimental protocol and a summary of quantitative data.

Core Synthesis Pathway

This compound, with the chemical name 2-(ethylamino)-5-phenyl-1,3-oxazol-4(5H)-one, is structurally related to pemoline.[1][2] The most commonly cited synthesis pathway involves a two-step process commencing with the formation of an N-acylurea intermediate, followed by an intramolecular cyclization to yield the final oxazolinone ring structure.[3]

The synthesis begins with the reaction of ethylurea and α-chlorophenylacetyl chloride to form the key intermediate, N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea. This intermediate is subsequently cyclized in the presence of a base, sodium ethoxide, which acts as a hydrogen halide acceptor, to produce this compound.[3]

Reaction Scheme

A visual representation of the two-step synthesis pathway for this compound is provided below.

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea

This procedure outlines the formation of the crucial intermediate.

-

Preparation of Reactants : A suspension of 17.6 g of ethylurea is prepared in 150 cc of dry benzene.[3]

-

Addition of Acylating Agent : A solution of 18.9 g of α-chlorophenylacetyl chloride in 100 cc of benzene is added dropwise to the stirred ethylurea suspension over a period of 20 minutes.[3]

-

Reaction Incubation : The reaction mixture is kept at room temperature for 15 minutes.[3]

-

Reflux : The mixture is then refluxed for 5 hours.[3]

-

Isolation of Intermediate : The solvent is evaporated to yield the crude intermediate, N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea.[3]

-

Purification : The crude product is purified by crystallization from benzene.[3]

Step 2: Synthesis of this compound (Cyclization)

This protocol describes the conversion of the intermediate to the final product.

-

Preparation of Reaction Mixture : A suspension of 165.8 g of N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea is made in 900 cc of absolute ethanol.[3]

-

Addition of Base : A solution of 15.8 g of sodium in 900 cc of ethanol (sodium ethoxide) is added to the suspension.[3]

-

Reflux : The mixture is refluxed for 2 hours.[3]

-

Crystallization and Isolation : The reaction mixture is kept overnight at room temperature, allowing the product to precipitate. The precipitate is separated, and the filtrate is evaporated.[3]

-

Workup : The residue is triturated with ice-water to yield the final product, this compound.[3]

-

Purification : The crude this compound is purified by crystallization from benzene.[3]

Quantitative Data

The following table summarizes the key quantitative data reported for the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Yield (%) |

| N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea | C11H13ClN2O2 | 256.7 g/mol | 146 | - |

| This compound | C11H12N2O2 | 204.22 | 148 | 87 |

Data sourced from multiple reports.[3][4]

Logical Relationship of Synthesis Steps

The synthesis of this compound follows a logical progression from simple starting materials to a more complex heterocyclic structure. The workflow diagram below illustrates the relationship between the reactants, intermediate, and final product.

References

An In-depth Technical Guide to Fenozolone as a Norepinephrine-Dopamine Releasing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenozolone is a psychostimulant compound developed in the 1960s, structurally related to pemoline.[1] It is classified as a norepinephrine-dopamine releasing agent (NDRA), also exhibiting reuptake inhibition at higher concentrations. This document provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, pharmacological data, and relevant experimental methodologies. Due to the limited publicly available research on this compound, this guide also draws comparative insights from its structural analog, pemoline, to provide a more complete, albeit inferred, profile. This paper aims to consolidate existing knowledge and identify key areas for future research to fully elucidate the therapeutic potential and risks associated with this compound.

Introduction

This compound, known by the trade name Ordinator, is a central nervous system (CNS) stimulant developed by Laboratoires Dausse.[1] Chemically, it is 2-(ethylamino)-5-phenyl-1,3-oxazol-4-one.[2] Its pharmacological profile suggests effects similar to other psychostimulants, primarily through the modulation of dopamine (DA) and norepinephrine (NE) neurotransmission.[2] While its clinical use has been limited and it is not widely marketed, its mechanism as an NDRA makes it a compound of interest for research into the treatment of conditions such as attention-deficit/hyperactivity disorder (ADHD) and narcolepsy, where modulation of catecholaminergic systems is a key therapeutic strategy.[2]

Mechanism of Action

This compound's primary mechanism of action is the release of norepinephrine and dopamine from presynaptic neurons. It is also reported to inhibit the reuptake of these neurotransmitters, although this action is observed at higher concentrations compared to d,l-amphetamine.[3] The dual action of promoting release and inhibiting reuptake leads to an increased concentration of DA and NE in the synaptic cleft, thereby enhancing downstream signaling.

Signaling Pathway of a Norepinephrine-Dopamine Releasing Agent

The following diagram illustrates the general signaling pathway for an NDRA like this compound.

Pharmacological Data

Quantitative pharmacological data for this compound is scarce in publicly available literature. The following tables summarize the available information.

Receptor Binding Affinity

No specific binding affinity (Ki) values for this compound at the dopamine transporter (DAT) or norepinephrine transporter (NET) have been reported in the reviewed literature. One study from 1978 noted that this compound inhibits the uptake of norepinephrine and dopamine in a competitive manner at higher concentrations than d,l-amphetamine, suggesting a lower affinity than amphetamine.[3]

Table 1: Receptor Binding Affinity of this compound

| Target | Ligand | Ki (nM) | Species | Assay Type | Reference |

|---|---|---|---|---|---|

| Dopamine Transporter (DAT) | This compound | Not Reported | Rat | Not Specified | [3] |

| Norepinephrine Transporter (NET) | this compound | Not Reported | Rat | Not Specified |[3] |

Neurotransmitter Release Potency

Similarly, specific EC50 values for this compound-induced dopamine and norepinephrine release are not available.

Table 2: Neurotransmitter Release Potency of this compound

| Neurotransmitter | EC50 (nM) | Species | Assay Type | Reference |

|---|---|---|---|---|

| Dopamine | Not Reported | - | - | - |

| Norepinephrine | Not Reported | - | - | - |

Pharmacokinetic Properties

Detailed pharmacokinetic parameters for this compound have not been extensively reported.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Route | Reference |

|---|---|---|---|---|

| Bioavailability | Not Reported | - | - | - |

| Tmax | Not Reported | - | - | - |

| Cmax | Not Reported | - | - | - |

| Half-life (t1/2) | Not Reported | - | - | - |

| Metabolism | Not Reported | - | - | - |

| Excretion | Not Reported | - | - | - |

Toxicological Data

Some acute toxicity data is available from patent literature.

Table 4: Acute Toxicity of this compound

| Species | Route of Administration | LD50 | Reference |

|---|---|---|---|

| White Mice | Oral | 425 mg/kg | [4] |

| White Mice | Intraperitoneal (i.p.) | 175 mg/kg |[4] |

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Protocol:

-

Membrane Preparation: Tissues or cells expressing the target transporter (DAT or NET) are homogenized and centrifuged to isolate the membrane fraction.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain pH and ionic strength.

-

Incubation: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) and a range of concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Release Assay (Synaptosome Preparation)

This assay measures the ability of a compound to evoke the release of neurotransmitters from isolated nerve terminals (synaptosomes).

Protocol:

-

Synaptosome Preparation: Brain tissue from a relevant region (e.g., striatum for dopamine, hippocampus for norepinephrine) is homogenized in a suitable buffer and fractionated by centrifugation to obtain a synaptosome-enriched pellet.

-

Radiolabeling: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) to allow for its uptake into the nerve terminals.

-

Superfusion: The radiolabeled synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Sample Collection: Fractions of the superfusate are collected at regular intervals to measure baseline neurotransmitter release.

-

Drug Application: The superfusion medium is switched to one containing the test compound (this compound) at various concentrations.

-

Stimulated Release: Fractions are collected during and after drug exposure to measure stimulated neurotransmitter release.

-

Quantification: The amount of radioactivity in each collected fraction is determined by liquid scintillation counting.

-

Data Analysis: The amount of neurotransmitter released is expressed as a percentage of the total radioactivity in the synaptosomes. The EC50 value, the concentration of the drug that produces 50% of the maximal effect, is then calculated.

Synthesis

The synthesis of this compound has been described in the chemical literature and patents.[4] A common route involves the cyclization of N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea.[5]

Discussion and Future Directions

The available data on this compound, while limited, consistently point to its role as a norepinephrine-dopamine releasing agent. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of quantitative data on its binding affinities, releasing potencies, and pharmacokinetics. The qualitative comparison to d,l-amphetamine suggests it may have a different therapeutic window and side-effect profile.

Future research should prioritize the following:

-

Quantitative Pharmacological Characterization: Determination of Ki values at DAT, NET, and serotonin transporter (SERT), as well as EC50 values for dopamine and norepinephrine release, is crucial.

-

In Vivo Studies: Animal models should be used to investigate the pharmacokinetic profile of this compound and to assess its behavioral effects, including its potential for abuse.

-

Mechanism of Release: Further studies are needed to elucidate the precise molecular interactions of this compound with monoamine transporters and vesicular storage, and to understand the signaling cascades involved in its releasing action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could provide insights into the structural determinants of its activity and selectivity, potentially leading to the development of novel therapeutics with improved properties.

Conclusion

This compound is a historically interesting psychostimulant with a mechanism of action that remains relevant to modern neuropharmacology. While its clinical development has not progressed, its profile as a norepinephrine-dopamine releasing agent warrants further investigation. This technical guide has summarized the currently available information and provided a framework for the types of studies that are necessary to fully characterize this compound. The generation of robust quantitative data is the most critical next step for any future consideration of this compound in a therapeutic or research context.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 15302-16-6 | >98% [smolecule.com]

- 3. [Effects of levophacetoperane, pemoline, this compound, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. This compound - a different stimulant , Hive Novel Discourse [chemistry.mdma.ch]

Fenozolone as a Pemoline Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenozolone is a central nervous system (CNS) stimulant that is structurally related to pemoline.[1] Developed in the 1960s by Laboratoires Dausse, this compound, also known as Ordinator, was investigated for its psychostimulant properties.[2][3] As an analog of pemoline, a compound previously used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), this compound is of interest to researchers studying the structure-activity relationships of 4-oxazolidinone derivatives and their impact on monoaminergic systems.[4][5]

This technical guide provides a comprehensive overview of this compound, with a comparative analysis to its parent compound, pemoline. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental evaluation of these compounds. This document summarizes the available chemical and pharmacological data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of this compound as a pemoline analog.

Chemical and Physical Properties

This compound and pemoline share a common 4-oxazolidinone core structure, with variations in the substituent at the 2-amino position. These structural similarities and differences are key to their pharmacological profiles.

| Property | This compound | Pemoline |

| IUPAC Name | (RS)-2-ethylamino-5-phenyl-1,3-oxazol-4-one | (RS)-2-amino-5-phenyl-1,3-oxazol-4(5H)-one |

| Synonyms | Ordinator, LD 3394 | Cylert, 2-Imino-5-phenyl-4-oxazolidinone |

| Chemical Formula | C₁₁H₁₂N₂O₂ | C₉H₈N₂O₂ |

| Molar Mass | 204.23 g/mol | 176.17 g/mol |

| CAS Number | 15302-16-6 | 2152-34-3 |

| Appearance | White to off-white solid | White, tasteless, odorless powder |

| Solubility | Soluble in DMSO | Relatively insoluble in water |

Pharmacological Profile

Mechanism of Action

Both this compound and pemoline exert their stimulant effects primarily through the modulation of dopamine and norepinephrine signaling in the CNS.

This compound is characterized as a norepinephrine-dopamine releasing agent (NDRA).[5] Research indicates that it enhances the release and inhibits the reuptake of catecholamines, particularly dopamine and norepinephrine.[6] One in vitro study demonstrated that this compound inhibits the uptake of norepinephrine and dopamine in rat brain tissues, and also affects serotonin uptake.[7]

Pemoline is described as a selective dopamine reuptake inhibitor and a weak dopamine releasing agent.[4] Its mechanism is thought to be mediated through dopaminergic pathways, leading to increased levels of dopamine in the synapse.[8] Unlike many other stimulants, pemoline is reported to have minimal effects on norepinephrine, resulting in fewer cardiovascular side effects.[4]

The proposed mechanism of action for both compounds at a synaptic level is illustrated in the following diagram:

Quantitative Pharmacological Data

| Compound | Target | Assay Type | Value | Reference |

| This compound | DAT | Binding Affinity (Ki) | Data not available | - |

| NET | Binding Affinity (Ki) | Data not available | - | |

| DAT | Reuptake Inhibition (IC50) | Data not available | - | |

| NET | Reuptake Inhibition (IC50) | Data not available | - | |

| Pemoline | DAT | Binding Affinity (Ki) | Data not available | - |

| NET | Binding Affinity (Ki) | Data not available | - | |

| DAT | Reuptake Inhibition (IC50) | Data not available | - | |

| NET | Reuptake Inhibition (IC50) | Data not available | - |

One comparative in vitro study reported that both this compound and pemoline inhibit norepinephrine and dopamine uptake in rat brain tissues, but at higher concentrations than d,l-amphetamine.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and pemoline.

Synthesis Protocols

A general method for the synthesis of this compound involves the cyclization of N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea in the presence of a base like sodium ethoxide.[9]

Materials:

-

N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Ice-water bath

-

Standard laboratory glassware

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Suspend N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea in absolute ethanol.

-

Add the sodium ethoxide solution to the suspension.

-

Reflux the reaction mixture for a specified period (e.g., 2 hours).

-

Allow the mixture to cool to room temperature.

-

Precipitate the product by adding ice-water.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallization from a suitable solvent like benzene can be performed for purification.

Pemoline can be synthesized by the condensation of an ester of mandelic acid with guanidine.[10]

Materials:

-

Ethyl mandelate or methyl mandelate

-

Guanidine nitrate

-

Sodium metal or Sodium hydroxide

-

Methanol or Ethanol

-

Concentrated Hydrochloric acid (HCl)

-

Standard laboratory glassware

Procedure (using Sodium Metal as base):

-

Slowly add small pieces of sodium metal to methanol and allow the exothermic reaction to subside, cooling the mixture in an ice/water bath.

-

Add guanidine nitrate to the sodium methoxide solution and stir for 30 minutes.

-

Add a solution of mandelic ester in methanol.

-

Reflux the resulting solution until the evolution of ammonia ceases (approximately 60 minutes).

-

Cool the reaction mixture and acidify to a pH of 2-4 with concentrated HCl.

-

Filter the precipitated pemoline, and wash with cold water and methanol.

In Vitro Assay Protocols

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

-

Membrane preparation from cells expressing human DAT (e.g., HEK293-hDAT) or from brain tissue rich in DAT (e.g., rat striatum).

-

Radioligand (e.g., [³H]WIN 35,428 or [³H]nomifensine).

-

Test compounds (this compound, pemoline).

-

Reference compound (e.g., cocaine or GBR 12909).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (cold assay buffer).

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + varying concentrations of test compound).

-

Incubation: Add the membrane preparation to all wells and incubate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

This protocol is similar to the DAT binding assay but uses a NET-specific radioligand and membrane source.

Materials:

-

Membrane preparation from cells expressing human NET (e.g., HEK293-hNET) or from brain tissue rich in NET (e.g., rat frontal cortex).

-

Radioligand (e.g., [³H]nisoxetine).

-

Test compounds (this compound, pemoline).

-

Reference compound (e.g., desipramine).

-

Other materials are as described for the DAT binding assay.

Procedure: The procedure is analogous to the DAT binding assay, with the substitution of NET-specific reagents.

In Vivo Studies

Data from in vivo studies are essential for understanding the physiological and behavioral effects of CNS stimulants. While clinical trial data for pemoline in the treatment of ADHD is available, preclinical in vivo data, especially for this compound, is limited.

A study using functional magnetic resonance imaging (fMRI) in healthy human subjects showed that a single dose of this compound (20 mg/50 kg) modulated cerebral motor activity, suggesting an involvement of monoamines in this effect.[11]

For pemoline, animal studies have shown that it increases spontaneous motor activity in mice.[12] High doses of pemoline have been reported to induce self-injurious behavior in rats, a model used to study the neurobiology of certain compulsive disorders.[2]

Conclusion

This compound, as a structural analog of pemoline, presents an interesting case for the study of structure-activity relationships within the 4-oxazolidinone class of CNS stimulants. Both compounds are understood to modulate dopaminergic and noradrenergic systems, although the specifics of their interactions with monoamine transporters, particularly for this compound, require further quantitative investigation. The experimental protocols detailed in this guide provide a framework for researchers to conduct comparative studies to elucidate the pharmacological nuances between these two compounds. The lack of comprehensive in vivo and quantitative in vitro data for this compound highlights an area ripe for future research, which could provide valuable insights into the design of novel CNS stimulants with specific pharmacological profiles.

References

- 1. Pemoline, methylphenidate, and placebo in children with minimal brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pemoline alters dopamine modulation of synaptic responses of neostriatal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pemoline treatment of adolescents with attention deficit hyperactivity disorder: a short-term controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pemoline - Wikipedia [en.wikipedia.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Buy this compound | 15302-16-6 | >98% [smolecule.com]

- 7. [Effects of levophacetoperane, pemoline, this compound, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound [frontiersin.org]

- 9. Methylphenidate and pemoline do not cause depletion of rat brain monoamine markers similar to that observed with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Cerebral functional magnetic resonance imaging activation modulated by a single dose of the monoamine neurotransmission enhancers fluoxetine and this compound during hand sensorimotor tasks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Development of Fenozolone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenozolone, a psychostimulant developed in the 1960s, has a historical context rooted in the exploration of pemoline-like compounds. This technical guide provides a comprehensive overview of the development of this compound, detailing its history, synthesis, mechanism of action, and the limited preclinical and clinical data available. While quantitative pharmacological data remains scarce in publicly accessible literature, this document synthesizes the existing qualitative information, outlines key experimental protocols, and visualizes putative signaling pathways and synthetic routes to serve as a resource for researchers in pharmacology and drug development.

History and Development

This compound, also known by the trade name Ordinator, was developed by Laboratoires Dausse in France during the mid-1960s.[1][2] It is a psychostimulant that is structurally related to other pemoline-like central nervous system (CNS) stimulants such as cyclazodone and thozalinone.[1] The development of this compound was part of a broader effort in medicinal chemistry to create novel psychoactive compounds with potential therapeutic applications.

Mechanism of Action

The primary mechanism of action of this compound is understood to be the enhancement of catecholaminergic neurotransmission. It is categorized as a norepinephrine-dopamine releasing agent (NDRA).[1] Furthermore, in vitro studies have demonstrated that this compound competitively inhibits the reuptake of norepinephrine in the rat hypothalamus and cortex, and dopamine in the corpus striatum and cortex.[2] This dual action of promoting release and blocking reuptake leads to an increased concentration of these key neurotransmitters in the synaptic cleft, resulting in its stimulant effects. It is noteworthy that this inhibitory effect on catecholamine uptake occurs at higher concentrations than that of d,l-amphetamine.[2] Unlike amphetamine, this compound does not appear to significantly inhibit the reuptake of serotonin.[2]

Signaling Pathways

As a norepinephrine-dopamine releasing agent and reuptake inhibitor, this compound is presumed to initiate a cascade of intracellular signaling events downstream of dopamine and norepinephrine receptor activation. While direct studies on this compound's impact on these pathways are not available, the known effects of elevated dopamine and norepinephrine levels suggest the involvement of pathways such as the cAMP response element-binding protein (CREB) signaling cascade. Activation of dopamine D1 receptors, for instance, is known to stimulate cAMP production, leading to the phosphorylation and activation of CREB, a transcription factor involved in neuronal plasticity and survival.[3] Similarly, norepinephrine can also induce CREB activation and the expression of neurotrophic factors like BDNF.[4]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Evidence for Noncanonical Neurotransmitter Activation: Norepinephrine as a Dopamine D2-Like Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Effects of levophacetoperane, pemoline, this compound, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

Fenozolone: A Technical Overview of its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenozolone (formerly marketed as Ordinator) is a psychostimulant of the oxazolidinone class, developed in the 1960s.[1][2] While it is structurally related to pemoline, comprehensive pharmacokinetic and metabolic data for this compound are scarce in publicly available literature, largely due to its discontinuation.[2] This technical guide synthesizes the available information on the pharmacokinetics and metabolism of this compound, with a focus on its metabolic pathways and the analytical methods used for its detection in biological matrices. The primary metabolic transformation identified is hydrolysis to 5-phenyl-2,4-oxazolidinedione, a metabolite also common to pemoline.[3][4] Additionally, conjugation with glucuronic acid has been proposed as another metabolic route.[1] This document provides detailed experimental protocols for the extraction and analysis of this compound from urine samples using gas chromatography-mass spectrometry (GC-MS). Due to the limited quantitative data, this guide also highlights the gaps in our understanding of the absorption, distribution, and complete excretion profile of this compound.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for interpreting its pharmacokinetic behavior. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-ethylimino-5-phenyl-1,3-oxazolidin-4-one | [4][5] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [4][6] |

| Molecular Weight | 204.22 g/mol | [4][6] |

| CAS Number | 15302-16-6 | [4] |

| Synonyms | Ordinator, LD 3394 | [4][5] |

| pKa (basic) | 4.22 | [6] |

| Solubility | Soluble in DMSO | [4] |

Pharmacokinetics: A Knowledge Gap

Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans have not been widely published. The drug was removed from the market in France in 1997, which likely curtailed further research into its pharmacokinetic profile.[2] Therefore, key parameters such as oral bioavailability, plasma protein binding, volume of distribution, and clearance rates remain largely uncharacterized in the scientific literature.

Metabolism of this compound

The metabolism of this compound is understood to proceed via two primary pathways: hydrolysis and glucuronidation.

Hydrolysis

The most well-documented metabolic transformation of this compound is its hydrolysis to 5-phenyl-2,4-oxazolidinedione.[3][4] This reaction can be induced under acidic conditions and serves as a basis for the analytical detection of this compound and related compounds like pemoline in urine.[3] The instability of this compound in acidic environments contrasts with its stability in alkaline solutions.[4]

Glucuronidation

There is evidence to suggest that this compound can also be conjugated with glucuronic acid.[1] This is a common phase II metabolic reaction that increases the water solubility of xenobiotics, facilitating their renal excretion.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. Ordinator® (this compound), from Laboratoires Dausse (Paris), 1972 - Oncowitan [oncowitan.com]

- 3. Determination of the psychostimulants pemoline, this compound and thozalinone in human urine by gas chromatography/mass spectrometry and thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 15302-16-6 | >98% [smolecule.com]

- 5. This compound | C11H12N2O2 | CID 135436543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [drugcentral.org]

Fenozolone: A Comprehensive Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Fenozolone, a psychoactive compound with stimulant properties. The information presented herein is intended to support research, drug development, and formulation activities by providing key physicochemical data and outlining relevant experimental methodologies.

Solubility Profile

This compound exhibits limited aqueous solubility and variable solubility in organic solvents. A summary of its solubility is presented in Table 1. Understanding the solubility of this compound is critical for its formulation, dissolution, and bioavailability.

Table 1: Solubility of this compound

| Solvent System | Solubility | Notes |

| Aqueous Media | ||

| Water | 1.23 mg/mL[1] | Classified as a poorly water-soluble compound.[1] |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Slightly soluble[1] | - |

| Methanol | Slightly soluble[1] | - |

| Ethanol | Good solubility[1] | - |

| Dimethylformamide (DMF) | Good solubility[1] | - |

| Benzene | Particularly soluble[1] | Has been used for recrystallization procedures.[1] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the conventional shake-flask method. This method involves equilibrating an excess amount of the solid drug in the solvent of interest over a specified period.

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, phosphate buffers at various pH values, and different organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the supernatant.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the validated range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

This compound's stability is influenced by pH, temperature, and light. Understanding its degradation pathways is crucial for developing stable formulations and establishing appropriate storage conditions.

pH-Dependent Stability

This compound is reported to be stable in alkaline solutions but unstable in acidic conditions. Acid hydrolysis leads to the formation of a common degradation product, 5-phenyl-2,4-oxazolidinedione.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing.

Table 2: Summary of Forced Degradation Conditions and Observations for this compound

| Stress Condition | Reagent/Condition | Observation |

| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | Significant degradation |

| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | Significant degradation |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Significant degradation |

| Thermal Degradation | 105°C for 24 hours (solid state) | Degradation observed |

| Photolytic Degradation | UV light (254 nm) and fluorescent light | Degradation observed |

Potential Degradation Pathway

Under forced degradation conditions, this compound may degrade via hydrolysis of the oxazolone ring. A proposed degradation pathway under alkaline conditions is presented below.

Caption: Proposed Alkaline Degradation Pathway of this compound.

Experimental Protocols for Stability Studies

This protocol outlines the typical conditions for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of water and a co-solvent like methanol or acetonitrile).

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 80°C) for a specified duration. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) and heat at an elevated temperature (e.g., 80°C) for a specified duration. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified duration.

-

Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C) for a specified duration. Dissolve the stressed sample in a suitable solvent for analysis.

-

Photolytic Degradation: Expose the drug solution or solid drug to UV and visible light in a photostability chamber for a specified duration. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples and a control sample using a stability-indicating HPLC method to determine the extent of degradation and to separate the parent drug from any degradation products.

Caption: Experimental Workflow for Forced Degradation Studies.

A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from its degradation products.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.

-

Temperature: Controlled column temperature (e.g., 30°C).

Conclusion

This technical guide summarizes the available data on the solubility and stability of this compound. The compound's low aqueous solubility and susceptibility to degradation under certain conditions are important considerations for its development as a pharmaceutical product. The provided experimental protocols offer a framework for researchers to conduct further studies to generate more comprehensive data, which is essential for formulation design, manufacturing, and ensuring the quality and efficacy of this compound-containing products.

References

In Vitro Profile of Fenozolone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenozolone is a psychostimulant compound developed in the 1960s by Laboratoires Dausse.[1][2][3] Structurally related to pemoline, it is classified as a norepinephrine-dopamine releasing agent (NDRA).[1][4] Despite its history, detailed in vitro pharmacological data, including specific quantitative metrics and comprehensive experimental protocols, are notably scarce in publicly accessible scientific literature. This guide synthesizes the available information regarding this compound's mechanism of action and provides a generalized framework for its in vitro assessment based on standard methodologies for psychostimulant drugs.

Introduction

This compound (also known as Ordinator) is a central nervous system (CNS) stimulant with a 4-oxazolidinone core structure.[1][4] Its primary pharmacological activity is understood to be the enhancement of catecholaminergic neurotransmission through the inhibition of dopamine (DA) and norepinephrine (NE) reuptake and the promotion of their release.[1][2] It is also reported to inhibit serotonin uptake to a lesser extent.[1]

Due to the limited availability of primary research data, this document will focus on the qualitative description of this compound's mechanism and will present hypothetical experimental designs and data representations that would be necessary for a thorough in vitro characterization.

Mechanism of Action: Monoamine Reuptake Inhibition

The principal mechanism of action attributed to this compound is the competitive inhibition of monoamine transporters. Specifically, it targets the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Quantitative Data on Transporter Inhibition

A comprehensive search of scientific databases did not yield specific quantitative data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound's interaction with DAT, NET, or the serotonin transporter (SERT). One study noted that this compound and related compounds inhibit norepinephrine and dopamine uptake in rat brain tissues (in vitro) at higher concentrations than d-amphetamine, but did not provide specific values.

For a complete profile, the following data would be required:

| Target | Assay Type | Parameter | Value | Reference |

| Dopamine Transporter (DAT) | Radioligand Binding Assay | Ki (nM) | Data Not Available | |

| Synaptosomal Uptake Assay | IC50 (nM) | Data Not Available | ||

| Norepinephrine Transporter (NET) | Radioligand Binding Assay | Ki (nM) | Data Not Available | |

| Synaptosomal Uptake Assay | IC50 (nM) | Data Not Available | ||

| Serotonin Transporter (SERT) | Radioligand Binding Assay | Ki (nM) | Data Not Available | |

| Synaptosomal Uptake Assay | IC50 (nM) | Data Not Available |

Table 1: Essential Quantitative Data for this compound (Hypothetical) . This table illustrates the type of data necessary for a full characterization of this compound's monoamine transporter inhibition profile. Currently, these values are not available in the reviewed literature.

Experimental Protocol: Synaptosomal Monoamine Uptake Assay

A standard protocol to determine the IC50 values for monoamine uptake inhibition by this compound would involve the following steps:

-

Preparation of Synaptosomes: Synaptosomes (isolated nerve terminals) would be prepared from specific rat brain regions rich in the transporters of interest (e.g., striatum for DAT, hypothalamus for NET). This is typically achieved through differential centrifugation of brain homogenates.

-

Incubation: A fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine or [³H]norepinephrine) would be incubated with the synaptosomal preparation in the presence of varying concentrations of this compound.

-

Termination of Uptake: The uptake reaction would be stopped rapidly, typically by filtration through glass fiber filters, trapping the synaptosomes while allowing the unbound radiolabeled substrate to be washed away.

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to the amount of monoamine taken up by the synaptosomes, would be measured using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition of monoamine uptake at each concentration of this compound would be calculated relative to a control (no drug). The IC50 value would then be determined by fitting the concentration-response data to a sigmoidal curve.

Mechanism of Action: Neurotransmitter Release

This compound is also categorized as a norepinephrine-dopamine releasing agent.[1] This suggests that, in addition to blocking reuptake, it may induce the reverse transport of monoamines from the presynaptic neuron into the synaptic cleft.

Experimental Protocol: In Vitro Neurotransmitter Release Assay

To quantify this compound's capacity to evoke neurotransmitter release, a cell-based or synaptosomal assay could be employed:

-

Loading: Rat brain synaptosomes or cultured cells expressing the relevant transporters (e.g., HEK293-DAT) would be pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine).

-

Wash: The preparation would be washed to remove excess extracellular radiolabel.

-

Stimulation: The loaded synaptosomes or cells would be exposed to various concentrations of this compound.

-

Quantification: The amount of radioactivity released into the supernatant would be measured at specific time points and compared to the basal (unstimulated) release and the total amount of monoamine loaded.

-

Data Analysis: The data would be expressed as a percentage of total loaded neurotransmitter released, and an EC50 (half-maximal effective concentration) for release would be calculated.

Signaling Pathways

Detailed studies on the specific intracellular signaling pathways modulated by this compound are not available. However, based on its primary mechanism as a norepinephrine-dopamine releasing agent and reuptake inhibitor, a generalized signaling pathway can be proposed. The increased synaptic concentrations of dopamine and norepinephrine would lead to the activation of their respective postsynaptic receptors, initiating downstream signaling cascades.

Figure 1: Generalized Signaling Pathway for this compound. This diagram illustrates the proposed mechanism of this compound, involving the inhibition of DAT and NET, and the promotion of dopamine and norepinephrine release into the synaptic cleft, leading to the activation of postsynaptic receptors.

Conclusion and Future Directions

This compound is a historically recognized psychostimulant, yet it remains poorly characterized in the modern scientific literature. Its classification as a norepinephrine-dopamine releasing agent and reuptake inhibitor provides a solid theoretical framework for its mechanism of action. However, the absence of publicly available, detailed in vitro studies, particularly those providing quantitative measures of potency and efficacy at its molecular targets, represents a significant knowledge gap.

For a comprehensive understanding of this compound's pharmacology, future research should prioritize the following:

-

Quantitative transporter interaction studies: Determining the Ki and IC50 values for this compound at DAT, NET, and SERT is crucial.

-

Neurotransmitter release assays: Quantifying the EC50 for this compound-induced dopamine and norepinephrine release.

-

Receptor binding screening: A broad panel screen to identify any potential off-target interactions.

-

Cell-based functional assays: Investigating the effects on downstream signaling pathways (e.g., cAMP accumulation) in response to this compound treatment.

Such studies would be invaluable for the scientific community, providing a clearer picture of this compound's pharmacological profile and its relationship to other psychostimulant compounds.

References

Fenozolone's Impact on Catecholamine Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenozolone, a psychostimulant of the oxazolidinone class, exerts its effects on the central nervous system through the modulation of catecholaminergic neurotransmission. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with catecholamine uptake mechanisms, specifically focusing on dopamine (DA) and norepinephrine (NE). This document synthesizes available data on its mechanism of action, summarizes its inhibitory effects in a comparative context, and presents detailed experimental protocols for investigating such interactions. Furthermore, this guide includes visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction to this compound and Catecholamine Uptake

This compound, also known as LD-3394, is a central nervous system stimulant that was developed in the 1960s. Its pharmacological profile suggests a mechanism of action that involves the potentiation of catecholamine signaling. Catecholamines, such as dopamine and norepinephrine, are crucial neurotransmitters involved in regulating a wide array of physiological and cognitive processes, including mood, attention, motivation, and motor control.

The synaptic concentrations of these neurotransmitters are tightly regulated by presynaptic reuptake transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters actively clear dopamine and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of DAT and NET leads to an accumulation of these neurotransmitters in the synapse, enhancing and prolonging their effects on postsynaptic receptors. Many psychostimulant and antidepressant drugs exert their therapeutic effects through this mechanism.

Mechanism of Action of this compound

Available research indicates that this compound's primary mechanism of action is the inhibition of dopamine and norepinephrine reuptake. A key study demonstrated that this compound acts as a competitive inhibitor of both norepinephrine and dopamine uptake in various regions of the rat brain.[1] This competitive inhibition suggests that this compound directly binds to the dopamine and norepinephrine transporters, thereby blocking the reuptake of their respective endogenous ligands.

Signaling Pathway of Catecholamine Reuptake Inhibition

The following diagram illustrates the general signaling pathway of catecholamine reuptake and the site of action for an inhibitor like this compound.

Caption: Catecholamine synthesis, release, reuptake, and the inhibitory action of this compound on NET and DAT.

Quantitative Data on Catecholamine Uptake Inhibition

| Compound | Target | Brain Region | Inhibitory Potency | Reference |

| This compound | Norepinephrine Uptake | Rat Hypothalamus and Cortex | Less potent than d,l-amphetamine | [1] |

| This compound | Dopamine Uptake | Rat Corpus Striatum and Cortex | Less potent than d,l-amphetamine | [1] |

Note: The study by Ramirez et al. (1978) states that this compound inhibits norepinephrine and dopamine uptake at higher concentrations than d,l-amphetamine, indicating a lower potency.[1]

Experimental Protocols for Assessing Catecholamine Uptake Inhibition

To determine the inhibitory effects of a compound like this compound on dopamine and norepinephrine uptake, in vitro assays using synaptosomes or cell lines expressing the respective transporters are commonly employed. Below are detailed, representative protocols for such experiments.

Preparation of Synaptosomes from Rodent Brain Tissue

Synaptosomes are isolated nerve terminals that retain functional machinery for neurotransmitter uptake and release, providing a valuable ex vivo model system.

Materials:

-

Rodent brain tissue (e.g., rat striatum for DAT, cortex/hypothalamus for NET)

-

Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

-

Centrifuge and tubes

-

Dounce homogenizer

Protocol:

-

Euthanize the animal according to approved ethical guidelines and rapidly dissect the brain region of interest on ice.

-

Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a suitable assay buffer.

-

Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford or BCA assay).

In Vitro Catecholamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled catecholamine into synaptosomes or transporter-expressing cells.

Materials:

-

Synaptosomal preparation or cells expressing DAT or NET

-

Assay buffer (e.g., Krebs-Ringer buffer)

-

Radiolabeled substrate: [³H]dopamine or [³H]norepinephrine

-

Test compound (this compound) at various concentrations

-

Reference inhibitor (e.g., GBR 12909 for DAT, desipramine for NET) for defining non-specific uptake

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus with glass fiber filters

Protocol:

-

Pre-incubate aliquots of the synaptosomal preparation or cell suspension with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine or [³H]norepinephrine.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Non-specific uptake is determined in the presence of a saturating concentration of a selective inhibitor (e.g., GBR 12909 for DAT, desipramine for NET).

-

Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

Data are expressed as the percentage of inhibition of specific uptake at each concentration of this compound.

-

IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical in vitro catecholamine uptake inhibition assay.

Caption: Workflow for an in vitro catecholamine uptake inhibition assay using synaptosomes.

Logical Relationship of Experimental Data to Mechanism

The data obtained from the described experimental protocols directly elucidate the mechanism of action of this compound.

Conclusion

This compound functions as a competitive inhibitor of both the dopamine and norepinephrine transporters. This action leads to an increase in the synaptic availability of these key catecholamines, which is consistent with its classification as a central nervous system stimulant. While precise quantitative data on its potency are limited, its mechanism of action is supported by in vitro studies. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and novel compounds targeting catecholamine reuptake systems. Future research should focus on obtaining precise IC50 and Ki values for this compound at human DAT and NET to better understand its pharmacological profile and potential for therapeutic development.

References

Methodological & Application

Fenozolone Dosage for Rodent Models: Application Notes and Protocols

Disclaimer: Extensive literature searches did not yield specific in vivo dosage information for Fenozolone in rodent models. The following application notes and protocols are based on data from structurally and functionally similar 4-oxazolidinone psychostimulants, namely Pemoline and Thozalinone. This information is intended to provide a starting point for researchers and should be adapted with caution for the investigation of this compound, beginning with dose-response studies to determine effective and non-toxic ranges.

Introduction

This compound is a psychostimulant of the 4-oxazolidinone class, structurally related to compounds like Pemoline, Thozalinone, and Cyclazodone. These agents are known to act as central nervous system (CNS) stimulants, primarily by modulating dopaminergic and noradrenergic systems. The primary mechanism of action for many compounds in this class is the inhibition of dopamine and norepinephrine reuptake or acting as norepinephrine-dopamine releasing agents (NDRAs). Due to the limited availability of in vivo data for this compound, this document provides a summary of dosages and experimental protocols for the related compounds Pemoline and Thozalinone to guide initial study design.

Mechanism of Action: Norepinephrine-Dopamine Releasing Agent

This compound and its analogs are believed to exert their stimulant effects by increasing the extracellular levels of dopamine and norepinephrine in the brain. This is primarily achieved by promoting the release of these neurotransmitters from presynaptic terminals and, to a lesser extent, by blocking their reuptake. The enhanced dopaminergic and noradrenergic signaling in key brain regions, such as the prefrontal cortex and striatum, is thought to underlie the observed increases in locomotor activity, alertness, and other behavioral effects.

Quantitative Data for Structurally Similar Compounds

The following tables summarize in vivo dosage data for Pemoline and Thozalinone in rodent models. This data can be used as a reference for designing initial dose-finding studies for this compound.

Table 1: Pemoline Dosage in Rodent Models

| Rodent Model | Administration Route | Dosage Range (mg/kg) | Observed Effects | Reference |

| Rat | Subcutaneous (SC) | 20 - 70 | Assessment of neurotoxic potential | [1] |

| Rat | Not Specified | 300 | Induction of self-injurious behavior | [2] |

Table 2: Thozalinone Dosage in Rodent Models

| Rodent Model | Administration Route | Dosage Range (mg/kg) | Observed Effects | Reference |

| Mouse | Oral | 10 - 100 | Increased locomotor activity | |

| Rat | Oral | 25 - 100 | Increased motor activity | |

| Rat | Oral | 2 - 64 | Hyperesthesia, increased alertness, enhanced exploratory behavior | [3] |

| Mouse | Oral | 7.5 - <960 | Increased locomotor activity, preening, and searching movements | [3] |

| Mouse | Oral | 960 | Toxic, drop in locomotor behavior | [3] |

| Mouse | Oral | 30, 60, 120 | Increased motor activity | [4] |

Note on Cyclazodone: One anecdotal report suggests a dose of 10 mg/kg in mice produces a pronounced excitatory effect.[4]

Experimental Protocols

The following are generalized protocols for assessing the effects of psychostimulants on locomotor activity in rodents. These can be adapted for initial studies with this compound.

Locomotor Activity Assessment in Mice

Objective: To evaluate the effect of the test compound on spontaneous locomotor activity.

Materials:

-

Test compound (e.g., Thozalinone or this compound)

-

Vehicle (e.g., 0.9% saline, distilled water, or a suitable vehicle for the compound's solubility)

-

Male Swiss-Webster mice (or other appropriate strain)

-

Open-field activity chambers equipped with infrared beams

-

Standard laboratory animal housing and care facilities

Experimental Workflow:

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

-

Habituation to Testing Room: On the day of the experiment, transfer the mice to the testing room and allow them to habituate for at least 1 hour.

-

Habituation to Arena: Place each mouse individually into a locomotor activity chamber for a 30-60 minute habituation period.

-

Compound Administration: Following habituation, remove the mice from the chambers and administer the test compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection).

-

Data Recording: Immediately return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for a predetermined period (e.g., 60-120 minutes).

-

Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) and as a total count over the entire session. Compare the mean locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).

Induction of Self-Injurious Behavior (SIB) in Rats (High-Dose Model)

Objective: To induce and subsequently study the neurochemical basis of SIB using a high dose of a psychostimulant. Caution: This is a severe model and requires strict ethical oversight.

Materials:

-

Test compound (e.g., Pemoline)

-

Vehicle (e.g., peanut oil)

-

Male Long-Evans or Sprague-Dawley rats

-

Appropriate observation cages

-

Standard laboratory animal housing and care facilities

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.

-

Compound Administration: Administer a high dose of the test compound (e.g., 300 mg/kg Pemoline) or vehicle systemically.

-

Observation: Observe the rats continuously for the onset and severity of self-injurious behaviors, such as self-biting.

Conclusion

While direct in vivo dosage data for this compound in rodent models is currently unavailable in the scientific literature, the information provided for the structurally related compounds Pemoline and Thozalinone offers a valuable starting point for research. It is recommended that initial studies with this compound focus on dose-response evaluations to determine a safe and effective range for the desired behavioral or physiological endpoints. The provided protocols for assessing locomotor activity can be readily adapted for this purpose. As with any in vivo research, all experimental procedures should be conducted in accordance with institutional animal care and use guidelines.

References

- 1. The in vivo rodent test systems for assessment of carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structurally diverse fentanyl analogs yield differential locomotor activities in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenozolone Administration Protocols for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fenozolone is a psychostimulant of the pemoline family, historically explored for its effects on the central nervous system. Due to a scarcity of recent research, these application notes provide a detailed guide for the in vivo administration of this compound, drawing upon available data for this compound itself and structurally related compounds such as pemoline, cyclazodone, and 4-methylaminorex. These protocols are intended to serve as a foundational resource for preclinical studies investigating the pharmacokinetics, pharmacodynamics, and behavioral effects of this compound.

Mechanism of Action: this compound is categorized as a norepinephrine-dopamine releasing agent (NDRA). Its mechanism of action is believed to involve the inhibition of presynaptic reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This modulation of catecholaminergic systems is central to its stimulant properties.

Caution: As with any experimental compound, appropriate safety precautions should be taken. The provided LD50 values should be used as a guide for dose selection in acute toxicity studies.

Quantitative Data Presentation

Due to the limited availability of comprehensive in vivo pharmacokinetic studies on this compound, the following tables include data from structurally and functionally similar compounds to provide a comparative context for experimental design.

Table 1: In Vivo Dosage and Administration of this compound and Related Compounds

| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference(s) |

| This compound | Human | Oral | 20 mg/50 kg (single dose) | Modulation of cerebral motor activity | [1] |

| Pemoline | Rat | Subcutaneous | 20 - 70 mg/kg | Assessment of neurotoxic potential | |

| Pemoline | Rat | Systemic | 300 mg/kg | Induction of self-injurious behavior | |

| Cyclazodone | Mouse | Not Specified | 10 mg/kg | Pronounced excitatory effect | |

| 4-Methylaminorex | Rat | Intraperitoneal | 5, 10, 20 mg/kg | Neurotoxicity studies | |

| 4-Methylaminorex | Rat | Oral | 7.0 - 8.8 mg/kg (ED50) | Anorectic effect | |

| 4-Methylaminorex | Primate | Intravenous | 0.32 mg/kg/injection | Self-administration |

Table 2: Acute Toxicity (LD50) of this compound in Mice

| Route of Administration | LD50 (mg/kg) | Reference(s) |

| Oral | 425 | [2][3] |

| Intraperitoneal | 175 | [2][3] |

Table 3: Comparative Pharmacokinetic Parameters (Rodent Models)

| Compound | Animal Model | Route | Tmax | Cmax | T½ (half-life) | Bioavailability | Reference(s) |

| 4-Methylaminorex | Rat | Intraperitoneal | 30-60 min | Not Reported | ~50 min | Not Reported | |

| Pemoline | Human | Oral | 2-4 h | 2-4.5 µg/mL | 7-12 h | Not Reported | [4] |

| Pemoline (Children) | Human | Oral | Not Reported | Not Reported | ~7 h | Not Reported | [5] |

| This compound | Rodent | Not Reported | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Cyclazodone | Rodent | Not Reported | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: Data for this compound and Cyclazodone in rodent models is currently unavailable in the reviewed literature. The provided data for related compounds should be used as a preliminary guide.

Experimental Protocols

The following are detailed, generalized protocols for the in vivo administration of a psychostimulant like this compound in rodent models. Researchers should adapt these protocols based on their specific experimental objectives and institutional guidelines.

Protocol 1: Oral Gavage Administration in Mice

Objective: To administer a precise oral dose of this compound to mice for pharmacokinetic, pharmacodynamic, or behavioral studies.

Materials:

-

This compound

-